molecular formula C10H15ClN2O3 B1376107 2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride CAS No. 1376326-33-8

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride

Cat. No.: B1376107
CAS No.: 1376326-33-8
M. Wt: 246.69 g/mol
InChI Key: CAFUJOQPIKLBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 It is a derivative of acetamide, featuring an amino group and a 3,5-dimethoxyphenyl group

Scientific Research Applications

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride typically involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acetamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)acetamide: A related compound with similar structural features but lacking the amino group.

    2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Another derivative with a chloro group instead of an amino group.

Uniqueness

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

2-amino-N-(3,5-dimethoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFUJOQPIKLBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.